molecular formula C20H21NO3 B11153262 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one

Cat. No.: B11153262
M. Wt: 323.4 g/mol
InChI Key: ZJXZRXHSMSOSNH-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a benzo[c]chromen-6-one core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalysts

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-(piperidin-1-ylmethyl)benzo[c]chromen-6-one

InChI

InChI=1S/C20H21NO3/c1-13-18(22)14(12-21-9-5-2-6-10-21)11-17-15-7-3-4-8-16(15)20(23)24-19(13)17/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3

InChI Key

ZJXZRXHSMSOSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCCC4)O

Origin of Product

United States

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